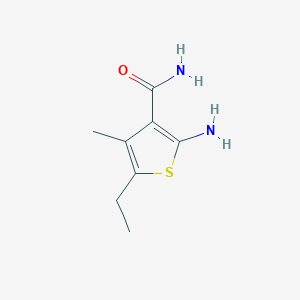

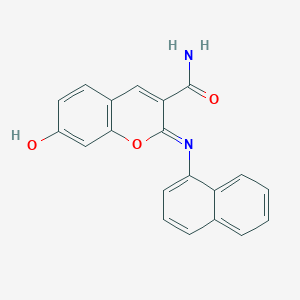

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives, such as the one you’re asking about, are significant in medicinal chemistry due to their wide range of biological activities . They are prevalent in many natural products and drugs and play a crucial role in cell biology .

Molecular Structure Analysis

The compound contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is common in many biologically active molecules .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring .Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless with specific odors . The exact physical and chemical properties can vary depending on the specific substituents attached to the indole ring.科学的研究の応用

Antimicrobial Activity

Research indicates that indole derivatives, including those with 1,2,4-triazole moieties, possess significant antimicrobial properties. For instance, compounds synthesized from indole derivatives have shown potent antibacterial and antifungal activities against a variety of pathogens such as Aspergillus Niger, Penicillium sp., Candida albican, Bacillus subtilis, Escherichia coli, and more. This suggests the potential of these compounds in the development of new antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).

Anticancer Activity

Several studies have focused on synthesizing and evaluating indole and triazole derivatives for their anticancer properties. For example, novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have been synthesized and tested for their ability to exhibit anti-inflammatory and antimicrobial activities, which are crucial in cancer research and treatment (Gadegoni & Manda, 2013).

Receptor Antagonist Activity

1,3,5-Substituted indoles and indazoles have been studied as receptor antagonists of the peptidoleukotrienes, with implications in developing treatments for conditions like asthma. The structure-activity relationship studies of these compounds revealed that certain substitutions at specific positions on the indole ring enhance their binding affinity and efficacy as receptor antagonists (Matassa et al., 1990).

作用機序

将来の方向性

Given the wide range of biological activities exhibited by indole derivatives, they continue to be a focus of research in medicinal chemistry . Future work could involve the synthesis and testing of new indole derivatives, like the one you’re asking about, to discover new drugs with improved efficacy and safety profiles.

特性

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS/c1-13-9-14(2)20(15(3)10-13)24-19(28)12-29-22-26-25-21(27(22)4)17-11-23-18-8-6-5-7-16(17)18/h5-11,23H,12H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTOFHVOCNYOFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7-Trimethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645818.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2645821.png)

![3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2645822.png)

![(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2645828.png)

![Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2645829.png)

![(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2645832.png)

![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2645833.png)